molecular formula C10H16O2 B13269498 Spiro[4.4]nonane-1-carboxylic acid

Spiro[4.4]nonane-1-carboxylic acid

Cat. No.: B13269498
M. Wt: 168.23 g/mol
InChI Key: DDZKLYHVPRGSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[44]nonane-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure, which consists of two nonane rings connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[4.4]nonane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of spiro[4.4]nonane-1,6-dione, which can be prepared through the cyclization of di[aryl(hetaryl)methyl] malonic acids using P2O5 as a catalyst . The reaction conditions often involve a nitrogen atmosphere to prevent oxidation and the use of specific catalysts to control the stereochemistry of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.4]nonane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Thionyl chloride for conversion to acid chlorides, followed by nucleophilic substitution.

Major Products

    Oxidation: Spiro[4.4]nonane-1,6-dione.

    Reduction: Spiro[4.4]nonane-1,6-diol.

    Substitution: Various substituted spiro[4.4]nonane derivatives depending on the reagents used.

Scientific Research Applications

Spiro[4.4]nonane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[4.4]nonane-1-carboxylic acid in biological systems involves its interaction with specific molecular targets. The rigid spirocyclic structure allows for precise binding to enzymes and receptors, potentially modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[4.5]decane-1-carboxylic acid
  • Spiro[5.5]undecane-1-carboxylic acid
  • Spiro[4.4]nonane-1,6-dione

Uniqueness

Spiro[4.4]nonane-1-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to other spirocyclic compounds, it offers a balance of rigidity and flexibility, making it a valuable scaffold in various applications .

Biological Activity

Spiro[4.4]nonane-1-carboxylic acid is a compound characterized by its unique spirocyclic structure, which consists of a spiro linkage connecting two nonane rings through nitrogen atoms. This structural configuration contributes significantly to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C14H23N2O2C_{14}H_{23}N_2O_2, with a molecular weight of approximately 265.35 g/mol. The presence of a carboxylic acid group and various substituents enhances its reactivity and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has been shown to act as an inhibitor for specific enzymes, modulating their activity and potentially impacting metabolic pathways.
  • Receptor Modulation : It interacts with various receptors, influencing their function and signaling pathways, which may lead to therapeutic effects in conditions such as central nervous system disorders.
  • Antimicrobial and Anticancer Potential : Studies suggest that derivatives of this compound could serve as lead compounds in drug discovery for antimicrobial and anticancer agents due to their ability to disrupt cellular processes in pathogens and cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in substituents can significantly affect its pharmacological profile. For instance:

Compound NameStructureUnique Features
Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylateSimilar spiro structureDifferent ester group
2,7-Diazaspiro[4.4]nonane-2-carboxylic acidAltered position of functional groupsPotentially different biological activity
Hydrazinecarboxylic acid derivativesContains hydrazine moietyDifferent reactivity profile

These variations highlight the importance of specific functional groups in determining the compound's biological efficacy.

Case Studies

Recent studies have explored the synthesis and biological evaluation of various derivatives of this compound:

  • Synthesis Methodologies : A domino radical bicyclization approach has been developed to synthesize 1-azaspiro[4.4]nonane derivatives, demonstrating moderate yields and highlighting the versatility of synthetic strategies available for these compounds .
  • Biological Evaluation : A study focusing on GABAAR ligands related to spiro compounds showed promising results in terms of solubility and low toxicity, indicating potential applications in neurological therapeutics .
  • Antitumor Activity : Research has identified that certain derivatives exhibit significant antiproliferative effects against multidrug-resistant cancer cell lines, suggesting their potential as effective anticancer agents .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

spiro[4.4]nonane-4-carboxylic acid

InChI

InChI=1S/C10H16O2/c11-9(12)8-4-3-7-10(8)5-1-2-6-10/h8H,1-7H2,(H,11,12)

InChI Key

DDZKLYHVPRGSNV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCCC2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.